1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
Brand Name:
Vulcanchem
CAS No.:
144889-52-1
VCID:
VC0015347
InChI:
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1
SMILES:
Molecular Formula:
C11H17NO6S
Molecular Weight:
291.32 g/mol
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
CAS No.: 144889-52-1
Cat. No.: VC0015347
Molecular Formula: C11H17NO6S
Molecular Weight: 291.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144889-52-1 |
|---|---|
| Molecular Formula | C11H17NO6S |
| Molecular Weight | 291.32 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |
| Standard InChI Key | AGVNXPWJROBNQY-SNVBAGLBSA-N |
| Isomeric SMILES | CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator